双(磺丙基钠)二硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

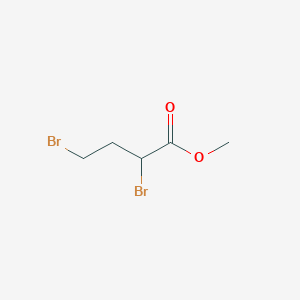

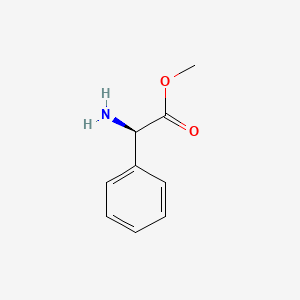

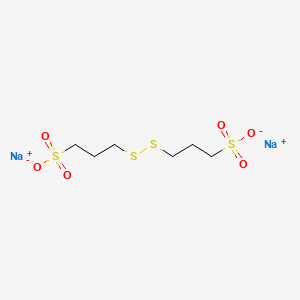

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is also known as “3,3’-Dithiobis-1-Propanesulfonic Acid Disodium Salt”. It has a molecular formula of C6H12Na2O6S4 and a molecular weight of 354.4 . It is a brightening agent used for copper electroplating .

Molecular Structure Analysis

The molecular structure of “1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is represented by the SMILES notation: [Na+].[Na+].[O-]S(=O)(=O)CCCSSCCCS(=O)(=O)[O-] .

Physical and Chemical Properties Analysis

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” appears as a white to almost white powder or crystal . It is soluble in water . The density is 1.575 at 20°C . The boiling point is 237.5°C at 760 mmHg, and the flash point is 88.4°C .

科学研究应用

铜电沉积

双(磺丙基钠)二硫化物: 被用作铜电沉积过程中的加速剂 . 它在电镀过程中界面处的平整剂-加速剂相互作用中起着至关重要的作用。该化合物的存在会影响平整剂抑制引起的电位变化,从而影响镀层的均匀性和质量。这在印刷电路板 (PCB) 和集成电路 (IC) 的制造中尤为重要。

PCB 中的微孔填充

该化合物的变体,例如双(磺己基钠)二硫化物和双(磺乙基钠)二硫化物,已被研究用于其烷基链长度对铜超共形电镀中微孔填充性能的影响 . 对于在高密度电子设备中实现可靠的电气连接至关重要。

分析化学

在分析化学中,双(磺丙基钠)二硫化物因其在复杂化学基质(例如酸性铜镀液)中的定量而受到关注。 由于存在其他有机添加剂和分解产物,其分析具有挑战性,使其成为离子对色谱研究中的重要化合物 .

聚合物生产

作为交联剂,双(磺丙基钠)二硫化物用于聚合物生产。它有助于在聚合物链之间形成二硫键,从而增强材料的强度和耐久性。 这种应用对于制造各种工业和消费产品至关重要 .

洗涤剂配方中的表面活性剂

该化合物在洗涤剂配方中用作表面活性剂。 其分子结构使其能够降低表面张力,改善洗涤剂的清洁性能,使其成为该行业中宝贵的成分 .

电镀中的光亮剂

它还用作铜电镀中的光亮剂,有助于金属表面的美观和功能特性。 光亮效果对于装饰目的和表面光滑度影响性能的应用至关重要 .

研究与开发

双(磺丙基钠)二硫化物: 仅限于在技术合格人员的监督下进行研究和开发。 这突出了其在实验应用和新技术开发中的重要性 .

工业使用中的安全性和操作

该化合物的安全性和操作信息对于其工业使用至关重要。由于其潜在的皮肤和眼睛刺激性以及对呼吸系统的毒性,需要采取特定的预防措施。 正确操作确保在各种应用中安全使用 .

安全和危害

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin . Contaminated work clothing should not be allowed out of the workplace .

作用机制

Target of Action

Bis-(sodium sulfopropyl)-disulfide, also known as 1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt or disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate, is primarily used as an accelerator in copper electroplating . Its primary targets are the copper ions present in the electrolyte solution . The role of Bis-(sodium sulfopropyl)-disulfide is to enhance copper deposition at the microvia bottom and suppress copper reduction at the board surface .

Mode of Action

Bis-(sodium sulfopropyl)-disulfide interacts with its targets (copper ions) by forming a complex that enhances copper deposition . This interaction leads to changes in the electrochemical properties of the solution, resulting in a more efficient copper plating process .

Biochemical Pathways

It is known that the compound plays a crucial role in the copper electroplating process . The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction, affecting the overall efficiency of the copper plating process .

Pharmacokinetics

In the context of copper electroplating, the compound’s bioavailability is determined by its concentration in the electrolyte solution .

Result of Action

The molecular and cellular effects of Bis-(sodium sulfopropyl)-disulfide’s action are observed in the copper electroplating process. The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction . This results in a more efficient and effective copper plating process .

Action Environment

The action, efficacy, and stability of Bis-(sodium sulfopropyl)-disulfide are influenced by various environmental factors. For instance, the presence of other ions in the electrolyte solution, such as chloride ions, can affect the compound’s performance . Additionally, the pH, temperature, and concentration of the electrolyte solution can also impact the effectiveness of Bis-(sodium sulfopropyl)-disulfide .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt involves the reaction of 1,3-propanesultone with sodium sulfide followed by oxidation with hydrogen peroxide to form the disodium salt of 1-Propanesulfonic acid, 3,3'-dithiobis-.", "Starting Materials": [ "1,3-propanesultone", "sodium sulfide", "hydrogen peroxide" ], "Reaction": [ "1. Dissolve 1,3-propanesultone in water.", "2. Add sodium sulfide to the solution and stir for 1 hour at room temperature.", "3. Filter the solution to remove any insoluble material.", "4. Add hydrogen peroxide to the filtrate and stir for 2 hours at room temperature.", "5. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "6. Concentrate the solution under reduced pressure to obtain the disodium salt of 1-Propanesulfonic acid, 3,3'-dithiobis-." ] } | |

CAS 编号 |

27206-35-5 |

分子式 |

C6H14NaO6S4 |

分子量 |

333.4 g/mol |

IUPAC 名称 |

disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate |

InChI |

InChI=1S/C6H14O6S4.Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;/h1-6H2,(H,7,8,9)(H,10,11,12); |

InChI 键 |

AIODYXCONSJORM-UHFFFAOYSA-N |

SMILES |

C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na] |

| 27206-35-5 | |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。